N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-21-15-18(10-12-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWVPVMJGXLIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , featuring a naphthalene core, a sulfonamide group, and a piperidinone moiety. Its structure suggests potential interactions with various biological targets, particularly in the context of pharmacological applications.
Target Enzymes:
this compound primarily acts as an inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, thereby impacting blood clotting processes.
Biochemical Pathways:
The inhibition of FXa disrupts the coagulation cascade, leading to antithrombotic effects. This mechanism positions the compound as a potential therapeutic agent in managing thromboembolic diseases.
Anticoagulant Properties
The compound demonstrates significant anticoagulant activity by effectively inhibiting FXa. This property is critical for its application in anticoagulation therapy, particularly for patients at risk of thrombosis. The pharmacokinetic profile indicates good bioavailability and low clearance rates, favoring its therapeutic use.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, suggesting potential applications in oncology .
Antiviral and Anti-inflammatory Effects
The compound has been studied for its antiviral properties against several viruses, including herpes simplex virus types 1 and 2, influenza viruses A and B, and human immunodeficiency virus type 1. Additionally, it shows anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits dose-dependent cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines range from 8.4 to 10.4 µM, indicating promising antiproliferative activity compared to standard chemotherapeutic agents like Sorafenib .
| Cell Line | Compound IC50 (µM) | Control IC50 (Sorafenib) (µM) |
|---|---|---|
| HepG2 | 8.8 | 10.8 |
| MCF-7 | 9.7 | 10.2 |
Pharmacokinetics
The pharmacokinetic studies reveal that this compound has a favorable profile with high bioavailability and low clearance rates in animal models. This characteristic enhances its suitability for therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Target Compound: The 2-oxopiperidinyl group introduces a lactam ring, enabling hydrogen bonding via the carbonyl oxygen and NH groups. This may enhance crystallinity or solubility compared to non-polar analogs .
- Compound 14d: The dual sulfonamide structure increases molecular weight and polarity, likely improving water solubility but reducing membrane permeability.
- Methoxyphenoxyethyl Derivative (): The ether-linked methoxyphenoxyethyl chain adds flexibility and moderate polarity, which may improve bioavailability compared to rigid aromatic substituents .
Hydrogen Bonding and Crystal Packing
- Phenylpropanoic Acid Derivative (): The carboxylic acid group forms strong hydrogen bonds, as evidenced by crystallographic studies. Graph set analysis (Etter’s method) could classify these interactions into motifs like R$_2^2$(8) or C(4) chains, which stabilize the crystal lattice .
- Target Compound : While its crystal structure is unreported, the 2-oxopiperidinyl group likely participates in intermolecular hydrogen bonding, similar to lactam-containing pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
